1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is an organic compound with the molecular formula C20H30N2O3 and a molecular weight of 346.5 g/mol. This compound is characterized by a piperazine ring substituted with a cycloheptyl group and an acetyl group linked to a 4-methoxyphenoxy moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diethylenetriamine with a suitable cyclizing agent.
Substitution with Cycloheptyl Group: The piperazine ring is then substituted with a cycloheptyl group using a cycloheptyl halide in the presence of a base.
Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride.
Attachment of 4-Methoxyphenoxy Moiety: Finally, the acetylated piperazine is reacted with 4-methoxyphenol in the presence of a suitable coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyphenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as a building block
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-8-10-19(11-9-18)25-16-20(23)22-14-12-21(13-15-22)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3 |
InChI Key |
VGYNDCKCGVGKCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
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